Fmoc-3,4-dihydroxy-L-phenylalanine

描述

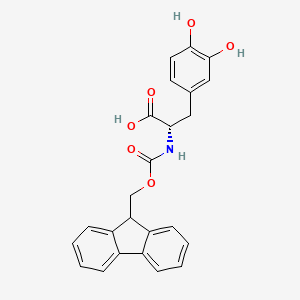

Fmoc-3,4-dihydroxy-L-phenylalanine: is an organic compound with the chemical formula C24H21NO6. It is a derivative of the amino acid phenylalanine, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is primarily used in the synthesis of peptides and proteins, particularly in solid-phase peptide synthesis.

作用机制

Fmoc-3,4-dihydroxy-L-phenylalanine, also known as L-Tyrosine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-3-hydroxy-, is a synthetic derivative of L-DOPA, a naturally occurring amino acid .

Target of Action

The primary target of this compound is the dopamine pathway . It acts as an intermediate in the biosynthesis of other catecholamines (norepinephrine, epinephrine) and melanin .

Mode of Action

This compound is synthesized by attaching a fluorenylmethoxycarbonyl (Fmoc) group to the amino group of DOPA, which results in increased solubility and stability . This compound is a precursor to dopamine and other catecholamines .

Biochemical Pathways

This compound is involved in the dopamine synthesis pathway . It is a product of tyrosine hydroxylase and acts as an immediate precursor of dopamine .

Pharmacokinetics

It is known that the compound has the ability to cross the blood-brain barrier .

Result of Action

The result of this compound’s action is the production of dopamine and other catecholamines . These neurotransmitters play crucial roles in various physiological functions, including mood regulation, reward, and motor control.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dry, cool place, away from fire sources and oxidizers . It is also sensitive to dust formation and should be handled with care to avoid contact with skin, eyes, and clothing .

生化分析

Biochemical Properties

Fmoc-3,4-dihydroxy-L-phenylalanine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted. For instance, it is synthesized by attaching a fluorenylmethoxycarbonyl (Fmoc) group to the amino group of DOPA, which results in increased solubility and stability .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. For example, it has been studied for its potential use in tissue engineering and regenerative medicine, due to its ability to promote cell adhesion and differentiation .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-3,4-dihydroxy-L-phenylalanine typically involves the following steps:

Synthesis of 3,4-dihydroxy-L-phenylalanine: This is achieved through standard organic synthesis techniques.

Coupling with Fmoc Protecting Group: The 3,4-dihydroxy-L-phenylalanine is then reacted with the Fmoc protecting group under basic conditions to form this compound.

Deprotection: The final step involves the removal of the Fmoc group under acidic conditions to yield the desired compound

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing production costs and environmental impact .

化学反应分析

Types of Reactions:

Oxidation: Fmoc-3,4-dihydroxy-L-phenylalanine can undergo oxidation reactions, typically forming quinones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and other reduced derivatives.

Substitution: Substituted phenylalanine derivatives

科学研究应用

Scientific Research Applications

Peptide Synthesis: Fmoc-3,4-dihydroxy-L-phenylalanine serves as a building block in peptide synthesis, especially in solid-phase peptide synthesis (SPPS), enabling the creation of complex and diverse peptide structures . By substituting phenylalanine residues with DOPA, researchers can utilize π-stacking interactions between the aromatic DOPA groups to facilitate molecular recognition and self-assembly, similar to the interactions of phenylalanine moieties .

Drug Development: Due to its structural similarity to neurotransmitters, this compound is used in the development of pharmaceutical compounds, particularly those targeting neurological disorders .

Bioconjugation: The compound can be employed in bioconjugation processes, facilitating the attachment of biomolecules to therapeutic agents, enhancing their efficacy and specificity .

Neuroscience Research: Its unique properties make it valuable in neuroscience research, particularly in studying the effects of modified amino acids on neuronal function and signaling pathways .

DOPA in Bioadhesion

The noncoded aromatic amino acid 3,4-dihydroxy-L-phenylalanine (DOPA) plays a pivotal role in the adhesive properties displayed by marine mussels . DOPA-containing bioinspired polymers have a broad functional appeal beyond adhesion because of the diverse chemical interactions presented by the catechol moieties .

Self-Assembly and Hydrogel Formation

Fmoc-3,4-DMPhe can form hydrogels through self-assembly processes. The presence of methyl groups enhances hydrophobic interactions, promoting the formation of stable structures in aqueous environments.

Case Studies

Hydrogel Applications: Research has demonstrated that hydrogels formed from Fmoc-3,4-DMPhe exhibit mechanical rigidity and stability across a wide range of temperatures and pH levels, making them suitable for use as scaffolds in tissue engineering.

Drug Delivery Systems: Studies indicate that these hydrogels can effectively encapsulate small drug molecules and release them in a controlled manner, enhancing their potential as drug delivery vehicles.

Anti-inflammatory Effects: Preliminary investigations suggest that Fmoc-3,4-DMPhe might exert anti-inflammatory effects by modulating cellular responses in inflammatory conditions, though further research is needed to elucidate the underlying mechanisms.

Table 1: Comparison of Hydrogel Properties

| Property | Fmoc-3,4-DMPhe | Fmoc-Phe |

|---|---|---|

| Hydrogel Strength | High | Moderate |

| Cell Adhesion Capability | Excellent | Good |

| Drug Encapsulation Efficiency | High | Moderate |

| Biocompatibility | High | Moderate |

Other Applications

相似化合物的比较

Fmoc-phenylalanine: Similar in structure but lacks the hydroxyl groups on the phenyl ring.

Fmoc-tyrosine: Contains a hydroxyl group on the phenyl ring but differs in the position of the hydroxyl group.

Uniqueness: Fmoc-3,4-dihydroxy-L-phenylalanine is unique due to the presence of two hydroxyl groups on the phenyl ring, which can participate in additional hydrogen bonding and other interactions. This makes it particularly useful in the synthesis of peptides with specific structural and functional properties .

生物活性

Fmoc-3,4-dihydroxy-L-phenylalanine (Fmoc-DOPA) is an important amino acid derivative widely used in peptide synthesis and drug development. Its unique structural features and biological properties make it a subject of extensive research, particularly in the fields of neuroscience, drug design, and cosmetic formulations.

- Molecular Formula: C₂₄H₂₁NO₆

- Molecular Weight: 425.43 g/mol

- CAS Number: 137018-93-0

- Purity: Typically ≥95% as determined by HPLC

Biological Applications

1. Peptide Synthesis

Fmoc-DOPA is a crucial building block in solid-phase peptide synthesis (SPPS). Its use enhances the stability and solubility of peptides, allowing for the creation of complex structures necessary for therapeutic applications .

2. Drug Development

Due to its structural similarity to neurotransmitters, Fmoc-DOPA is investigated for its potential in developing drugs targeting neurological disorders. Its incorporation into peptides can enhance their bioactivity and specificity .

3. Bioconjugation

The compound facilitates bioconjugation processes, enabling the attachment of biomolecules to therapeutic agents. This property is particularly valuable in enhancing the efficacy of drugs by improving their targeting capabilities .

4. Research in Neuroscience

Fmoc-DOPA's unique catechol moiety allows for significant interactions within neuronal pathways. Studies have shown that modified amino acids like Fmoc-DOPA can influence neuronal signaling and function, making it a valuable tool in neuroscience research .

5. Cosmetic Applications

Recent investigations have explored the antioxidant properties of Fmoc-DOPA, suggesting its potential use in cosmetic formulations aimed at skin health and anti-aging effects .

Case Studies

Case Study 1: Neuroprotective Effects

A study demonstrated that peptides incorporating Fmoc-DOPA exhibited neuroprotective effects in cellular models of neurodegeneration. The modified peptides were found to enhance neuronal survival and reduce oxidative stress markers significantly .

Case Study 2: Tyrosinase Inhibition

In a comparative analysis, Fmoc-DOPA was evaluated for its tyrosinase inhibitory activity alongside other peptides derived from natural sources. The results indicated that Fmoc-DOPA had a notable inhibitory effect on tyrosinase, suggesting its potential application in skin whitening products .

Data Table: Biological Activities of Fmoc-DOPA

属性

IUPAC Name |

(2S)-3-(3,4-dihydroxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21NO6/c26-21-10-9-14(12-22(21)27)11-20(23(28)29)25-24(30)31-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-10,12,19-20,26-27H,11,13H2,(H,25,30)(H,28,29)/t20-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIJSCWCPASSJPI-FQEVSTJZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C=C4)O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=C(C=C4)O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137018-93-0 | |

| Record name | (2S)-3-(3,4-dihydroxyphenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。